![molecular formula C12H20O3 B1587822 7-oxo-11-Dodecenoic acid CAS No. 54921-60-7](/img/structure/B1587822.png)
7-oxo-11-Dodecenoic acid
Overview
Description
7-oxo-11-Dodecenoic acid is a chemical compound with the linear formula C12H20O3 . It has a molecular weight of 212.291 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 7-oxo-11-Dodecenoic acid is represented by the linear formula C12H20O3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The exact mass of 7-oxo-11-Dodecenoic acid is 212.141245 . It has a molecular formula of C12H20O3 . The compound has 15 heavy atoms, no rings, no aromatic rings, 10 rotatable bonds, a Van der Waals molecular volume of 234.61, a topological polar surface area of 54.37, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a logP of 2.95 .Scientific Research Applications
Phytochemical Research
7-oxododec-11-enoic Acid is cataloged in phytochemical databases, indicating its presence in various plants and its potential role in plant biochemistry . Research in this field could explore how this compound affects plant growth, defense mechanisms, or signaling pathways.
Food Science
As a compound identified in food sources like celery stalks, 7-oxododec-11-enoic Acid may have implications in food science . Studies could investigate its impact on flavor, nutritional value, or its use as a food additive.
Metabolic Studies
This acid has been detected as a metabolite in human urine, suggesting it has a role in human metabolism . Research can be directed towards understanding its metabolic pathways and potential as a biomarker for dietary intake or metabolic disorders.
Therapeutic Applications
The compound belongs to the oxylipin family, known for their signaling properties. It could be investigated for its therapeutic potential in modulating inflammation, pain, or other physiological responses.
Industrial Applications
Due to its chemical structure, 7-oxododec-11-enoic Acid might be useful in industrial applications. Its potential as a precursor for bio-based materials or in the synthesis of specialty chemicals could be explored.
Safety and Hazards
The safety data sheet for a similar compound, 11-Dodecenoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
7-oxododec-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2H,1,3-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFEDLMFNBDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402557 | |
Record name | 7-oxo-11-Dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54921-60-7 | |
Record name | 7-oxo-11-Dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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